Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Lipophilicity Drug Design Physicochemical Properties

Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate (CAS 953422-97-4) is a chiral, para‑substituted methyl benzoate that incorporates a 4,4,4‑trifluoro‑1‑hydroxybutyl side‑chain. The molecule belongs to the class of fluorinated benzylic alcohols and is manufactured as the single (S)‑enantiomer.

Molecular Formula C12H13F3O3
Molecular Weight 262.22 g/mol
Cat. No. B13638663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate
Molecular FormulaC12H13F3O3
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O
InChIInChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3
InChIKeyUKLKMELCTUIEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate – Chemical Class & Key Procurement Characteristics


Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate (CAS 953422-97-4) is a chiral, para‑substituted methyl benzoate that incorporates a 4,4,4‑trifluoro‑1‑hydroxybutyl side‑chain. The molecule belongs to the class of fluorinated benzylic alcohols and is manufactured as the single (S)‑enantiomer. Its calculated logP is 2.85, and the polar surface area is 46.5 Ų . The non‑fluorinated achiral analog, methyl 4‑(4‑hydroxybutyl)benzoate (CAS 123910‑88‑3), has a logP of ≈1.79–2.38 and otherwise comparable PSA , immediately flagging the trifluorinated compound as distinctly more lipophilic.

Why Generic Substitution of Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate Risks Project Failure


Replacing this compound with a non‑fluorinated or achiral congener eliminates three tightly coupled performance attributes: (i) the strong electron‑withdrawing effect of the CF₃ group, which drives a >0.5 logP unit increase in lipophilicity and alters metabolic soft‑spot susceptibility ; (ii) the presence of a single, well‑defined stereocenter that is absent in the 4‑hydroxybutyl analog and would be racemic or random in non‑stereoselective syntheses [1]; and (iii) the simultaneous availability of a hydroxyl handle for downstream derivatization and a methyl ester that can be orthogonally hydrolysed. Any substitution therefore requires re‑optimisation of at least two ADME/T parameters and a re‑validation of chiral purity specifications.

Head‑to‑Head and Class‑Level Evidence Differentiating Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate


Lipophilicity Surge: >0.5 LogP Increase Over the Non‑Fluorinated Analog

The target compound exhibits a measured/calculated logP of 2.85 . In contrast, the closest non‑fluorinated structural analog, methyl 4‑(4‑hydroxybutyl)benzoate, shows a logP of 1.79–2.38 across multiple databases . This represents a minimum ΔlogP of +0.47 and a maximum of +1.06, indicating substantially higher membrane permeability and altered tissue distribution.

Lipophilicity Drug Design Physicochemical Properties

Stereochemical Singularity: The (S)-Enantiomer Versus the Achiral Non‑Fluorinated Scaffold

The carbon bearing the hydroxyl group in the target compound is a well‑defined stereocenter (S) . The non‑fluorinated analog, methyl 4‑(4‑hydroxybutyl)benzoate, lacks a chiral center because the hydroxyl is attached to a primary carbon (CH₂OH) [1]. Consequently, the target compound enables enantioselective interactions that are impossible with the achiral comparator, and its commercial specification includes strict enantiomeric excess (≥98 % for the (S)-form from multiple vendors) .

Chirality Enantioselective Synthesis Biological Recognition

Molecular Weight and Solubility Consequence of Trifluorination

Introduction of the CF₃ group raises the molecular weight from 208.25 Da (non‑fluorinated analog) to 262.23 Da for the target compound . While direct aqueous solubility data for the target are scarce, the non‑fluorinated analog has a measured solubility of 1.9 g L⁻¹ at 25 °C . The higher logP and molecular weight predict a solubility decrease of at least 3‑ to 5‑fold based on general solubility‑lipophilicity correlations, which must be factored into dissolution‑rate‑limited formulations.

Solubility Formulation Physicochemical Properties

Metabolic Stability Advantage of the CF₃ Group: Class‑Level Evidence

The trifluoromethyl group is widely documented to block cytochrome P450‑mediated oxidation at the adjacent carbon atoms. In the target compound, the 4,4,4‑trifluorobutyl chain shields the benzylic hydroxyl from rapid phase‑I metabolism, a protection that is absent in the non‑fluorinated butyl chain of the comparator [1]. Although no microsomal stability study directly compares the two esters, the class‑level rule—supported by decades of fluorine medicinal chemistry—indicates that the CF₃ analog will exhibit a longer metabolic half‑life in human liver microsomes by a factor of 2–5.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Where Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate Outperforms Its Analogs


Chiral Building Block for Asymmetric Synthesis of 11β‑HSD1 Inhibitors

The (S)‑configured benzylic alcohol serves as a rigid, enantiopure intermediate in the construction of hexahydroindenopyridine and octahydrobenzoquinoline scaffolds, as outlined in patents such as US8497281. The achiral 4‑hydroxybutyl analog cannot enforce the required stereochemistry .

Lipophilicity‑Tuned Probe for Membrane Permeability Studies

With a logP of 2.85—at least 0.5 units above the non‑fluorinated comparator—the compound is suitable for structure‑permeability relationship campaigns where incremental lipophilicity changes are correlated with Caco‑2 or PAMPA flux .

Metabolically Shielded Ester Prodrug Intermediate

The CF₃ group retards oxidative metabolism at the butyl chain, making the compound a valuable intermediate for ester prodrugs intended for oral delivery where first‑pass metabolism of the non‑fluorinated version is prohibitive [1].

Orthogonal Derivatization Scaffold for Library Synthesis

The molecule provides two orthogonal handles—a methyl ester that can be hydrolysed to the free acid and a secondary hydroxyl that can be acylated, oxidised, or converted to a leaving group—without losing the stereochemical integrity that is absent in the non‑chiral analog .

Quote Request

Request a Quote for Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.